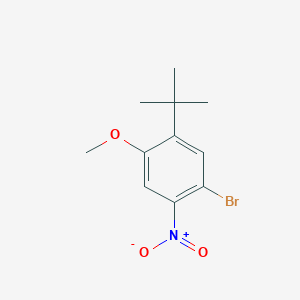
4-Bromo-3-iodophenol
Descripción general
Descripción
4-Bromo-3-iodophenol is an aromatic organic compound with the molecular weight of 298.91 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H4BrIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H . This compound contains a total of 13 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound has a boiling point of 83-84°C .Aplicaciones Científicas De Investigación
Environmental and Biological Applications
Degradation by Sulfate-Reducing Consortia : A study by Häggblom and Young (1995) explored the anaerobic degradation of halogenated phenols, including 4-bromo-3-iodophenol, by sulfate-reducing consortia. This research is significant for understanding the environmental fate and bioremediation potential of such compounds in estuarine sediments (Häggblom & Young, 1995).
Anticancer Properties : Guo et al. (2018) synthesized a novel bromophenol derivative, which demonstrated significant anticancer activities against human lung cancer cell lines. This research highlights the potential therapeutic applications of bromophenol compounds, including derivatives of this compound, in cancer treatment (Guo et al., 2018).
Chemical and Material Science Applications
Supramolecular Studies : Dey and Desiraju (2004) investigated the crystal structures of 4-phenoxyanilines, including derivatives of 4-iodophenol, to understand supramolecular equivalences among different halogen groups. This research is crucial for the development of new materials and understanding molecular interactions (Dey & Desiraju, 2004).
Suzuki-Miyaura Coupling in Synthesis : Schmidt and Riemer (2014) conducted a study on the Suzuki-Miyaura coupling of halophenols, including 4-iodophenol and its derivatives. This research is relevant for the synthesis of complex organic molecules, particularly in the field of pharmaceuticals and agrochemicals (Schmidt & Riemer, 2014).
Spectroscopic Analysis and NLO Properties : Praveenkumar et al. (2021) investigated the spectroscopic analysis and nonlinear optical (NLO) properties of a compound derived from 4-iodophenol. Their research provides insights into the potential application of such compounds in the field of optics and photonics (Praveenkumar et al., 2021).
Applications in Water Treatment and Toxicity Studies
Water Disinfection Byproducts : Richardson et al. (2008) examined the occurrence and toxicity of iodinated disinfection byproducts, including those related to iodophenol, in drinking water. This study is important for understanding the health risks associated with water treatment processes (Richardson et al., 2008).
Enhancement of Chemiluminescence Assays : Leong and Fox (1988) explored the use of 4-iodophenol as a signal enhancer in luminol-based chemiluminescence assays. This research is relevant for improving the sensitivity and accuracy of biochemical assays (Leong & Fox, 1988).
Antioxidant Activity in Marine Algae : Olsen et al. (2013) studied the antioxidant activity of bromophenols, including derivatives of this compound, in marine algae. Their findings contribute to the understanding of the protective mechanisms in marine organisms against oxidative stress (Olsen et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P271 (Use only outdoors or in a well-ventilated area), and P260 (Do not breathe dust/fume/gas/mist/vapours/spray) .
Mecanismo De Acción
Target of Action
Phenols, in general, are known to interact with various proteins and enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
4-Bromo-3-iodophenol, like other phenols, likely interacts with its targets through a process known as nucleophilic aromatic substitution . This involves the phenol molecule donating an electron pair to a suitable acceptor, often a protein or enzyme, which can lead to changes in the target’s structure and function .
Biochemical Pathways
Phenols are known to be involved in a wide range of biochemical processes, including the regulation of enzymatic activity and the modulation of signal transduction pathways .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Phenols can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can also influence the compound’s action through competitive or non-competitive interactions .
Propiedades
IUPAC Name |
4-bromo-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERVRQXHVITFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



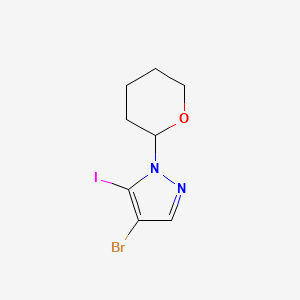
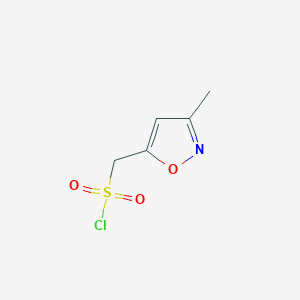
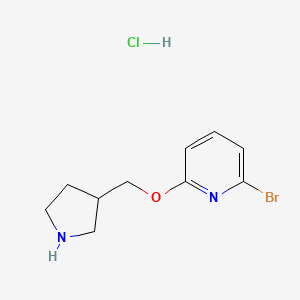
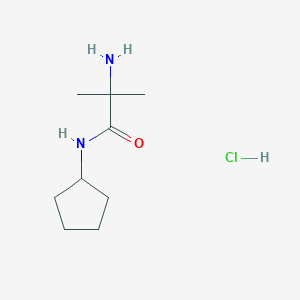
![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)
![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)

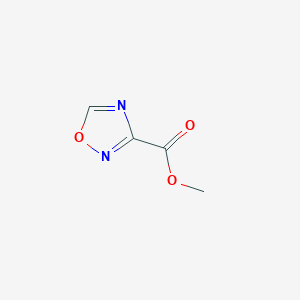
![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)
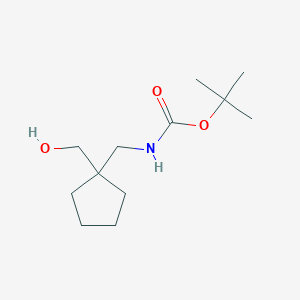
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)

